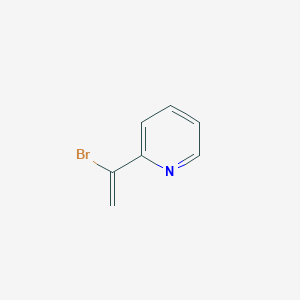

2-(1-Bromovinyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMDMTPJNHAVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574186 | |

| Record name | 2-(1-Bromoethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67200-49-1 | |

| Record name | 2-(1-Bromoethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An Overview of Halogenated Vinylic Heterocycles in Organic Synthesis

Halogenated vinylic heterocycles are a cornerstone of modern organic synthesis, prized for their ability to act as versatile synthons. The presence of a halogen atom on the vinyl group provides a reactive site for numerous transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors. organic-chemistry.orgacs.orgrsc.org

The heterocyclic component of these molecules is not merely a passive scaffold but actively influences the reactivity of the vinyl halide. The nature of the heteroatom(s) and their position relative to the vinyl group can modulate the electronic properties of the double bond, affecting its susceptibility to nucleophilic or electrophilic attack. mdpi.com Furthermore, the heterocycle itself can participate in reactions, such as N-alkylation or coordination to metal centers, providing additional avenues for functionalization. chempanda.com This dual reactivity makes halogenated vinylic heterocycles highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the heterocyclic motif is often a key pharmacophore or functional unit. nih.gov The ability to control reaction selectivity based on the halogen's position (internal vs. terminal) further enhances their synthetic utility in constructing diverse heterocyclic systems. mdpi.com

Table 1: Common Transformations of Halogenated Vinylic Heterocycles

| Reaction Type | Description | Key Reagents/Catalysts |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond between the vinylic carbon and an organoboron compound. | Palladium catalyst, Base, Boronic acid/ester |

| Heck Coupling | Forms a C-C bond by coupling with an alkene. | Palladium catalyst, Base |

| Sonogashira Coupling | Forms a C-C bond with a terminal alkyne. | Palladium catalyst, Copper co-catalyst, Base |

| Stille Coupling | Forms a C-C bond with an organotin compound. | Palladium catalyst |

| Negishi Coupling | Forms a C-C bond with an organozinc compound. | Palladium or Nickel catalyst |

| Buchwald-Hartwig Amination | Forms a C-N bond with an amine. | Palladium catalyst, Base |

| Cyclization Reactions | Intramolecular reactions to form new rings. | Various, can be metal-catalyzed or radical-induced |

| Nucleophilic Substitution | Direct replacement of the halogen by a nucleophile. | Strong nucleophiles (e.g., alkoxides, thiols) |

Research Imperatives and Strategic Importance of 2 1 Bromovinyl Pyridine As a Synthetic Intermediate

2-(1-Bromovinyl)pyridine is a bifunctional building block of considerable strategic importance. Its structure features a vinyl bromide moiety, which is an excellent substrate for cross-coupling reactions, and a pyridine (B92270) ring, whose nitrogen atom can act as a Lewis base, a ligand for metal catalysts, or a site for quaternization. This duality allows for sequential and highly controlled modifications, making it a valuable precursor for a wide range of substituted pyridines. chempanda.com

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond readily participates in oxidative addition to a Pd(0) center, initiating the catalytic cycle for reactions like Suzuki-Miyaura, Negishi, and Stille couplings. This enables the facile introduction of aryl, heteroaryl, alkyl, and alkenyl substituents at the vinylic position. Such transformations are critical in the synthesis of complex molecules where a substituted ethyl-pyridine scaffold is desired.

For instance, the reaction of this compound with organoboron reagents (Suzuki-Miyaura coupling) provides a direct route to 2-(1-arylvinyl)pyridines. These products are, in turn, valuable intermediates for creating more elaborate structures. The strategic placement of the nitrogen atom in the 2-position can influence the course of these coupling reactions, sometimes leading to challenges due to catalyst inhibition via coordination with the pyridine nitrogen. nih.gov However, the development of specialized ligand systems has largely overcome these issues, enabling efficient couplings. nih.gov

Beyond its role in forming C-C bonds, the vinyl bromide functionality can be transformed into other useful groups. For example, it can undergo hydrodebromination to yield the corresponding vinylpyridine. rsc.org Furthermore, the unique electronic nature imparted by the pyridine ring makes the compound a candidate for participation in cycloaddition and other pericyclic reactions. The combination of the reactive vinyl bromide and the versatile pyridine ring in a single, relatively simple molecule underscores the strategic value of this compound as a key intermediate in the synthetic chemist's toolbox.

Table 2: Exemplary Reactions of this compound

| Reaction Type | Coupling Partner/Reagent | Product Type | Reference |

|---|---|---|---|

| Hydrodebromination | Tellurium/NaBH₄ | 2-Vinylpyridine (B74390) | rsc.org |

| Cycloaddition | N-iminopyridinium ylides (with related bromovinyl arenes) | Pyrazolo[1,5-a]pyridines | umontreal.ca |

This article details the synthetic methodologies for producing this compound and related bromovinyl pyridine compounds, focusing on stereoselective and metal-catalyzed approaches.

Reactivity Profiles and Mechanistic Investigations of 2 1 Bromovinyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions of 2-(1-Bromovinyl)pyridine

This compound is a versatile substrate in transition metal-catalyzed cross-coupling reactions, primarily due to the reactivity of its vinyl bromide moiety. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govyonedalabs.com This reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org For substrates like this compound, the vinyl bromide component serves as the electrophilic partner.

The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org Initially, the active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate. yonedalabs.com This is followed by transmetalation, where a carbon group is transferred from the organoboron reagent to the palladium center, a step that is facilitated by a base. libretexts.org The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

The synthesis of 2-aryl-substituted pyridine (B92270) derivatives is of significant interest for creating natural products and pharmaceutical compounds. researchgate.net While 2-pyridyl organoboranes can be challenging to work with, methods have been developed for the effective Suzuki-Miyaura reaction of 2-pyridyl nucleophiles with aryl halides. nih.gov The reaction of this compound with various aryl or heteroaryl boronic acids provides a direct route to substituted vinylpyridines. The efficiency and success of these couplings often depend on the choice of catalyst, ligand, base, and solvent. mdpi.comresearchgate.net Electron-rich boronic acids tend to give good yields, whereas electron-withdrawing groups on the boronic acid can slow the transmetalation step and lead to lower yields. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. nih.govmdpi.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃), SPhos, CyJohnPhos | Stabilizes the palladium catalyst and influences its reactivity. nih.govbeilstein-journals.org |

| Base | K₃PO₄, K₂CO₃, KF | Activates the organoboron species for the transmetalation step. nih.govmdpi.com |

| Solvent | Dioxane, Toluene, Ethanol/Water | Solubilizes reactants and influences reaction rate and yield. nih.govresearchgate.net |

| Boron Reagent | Arylboronic acids, Potassium aryltrifluoroborates | Serves as the nucleophilic partner, providing the carbon fragment to be coupled. mdpi.comresearchgate.net |

The Sonogashira coupling is a highly effective method for forming sp²-sp carbon-carbon bonds by reacting a vinyl or aryl halide with a terminal alkyne. nih.govyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org this compound, as a vinyl halide, is a suitable substrate for this transformation, allowing for the synthesis of conjugated enynes. libretexts.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the vinyl bromide to a Pd(0) species occurs first. Meanwhile, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The subsequent reductive elimination from the palladium center yields the final alkynylated product and regenerates the Pd(0) catalyst. libretexts.org

This methodology has been successfully applied to various bromopyridine derivatives. For instance, 2-amino-3-bromopyridines react efficiently with a range of terminal alkynes under palladium catalysis to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.org The reaction conditions are generally mild, though they often require an inert atmosphere. organic-chemistry.org However, newer procedures have been developed that can be performed under less stringent conditions, and even copper-free versions of the Sonogashira reaction exist. libretexts.org

Table 2: Key Components in Sonogashira Coupling of Bromopyridines

| Component | Examples | Function |

| Palladium Catalyst | Pd(CF₃COO)₂, PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle. scirp.org |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide. organic-chemistry.orgscirp.org |

| Ligand | PPh₃, PCy₃ | Stabilizes the palladium catalyst and modulates its activity. libretexts.orgscirp.org |

| Base | Triethylamine (Et₃N), Pyrrolidine | Deprotonates the terminal alkyne and neutralizes the hydrogen halide produced. youtube.comlibretexts.org |

| Substrates | Terminal Alkynes (e.g., Phenylacetylene) | Provides the sp-hybridized carbon nucleophile. nih.govrsc.org |

The Negishi coupling provides a powerful and versatile method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgresearchgate.net The reaction is catalyzed by either nickel or palladium complexes. organic-chemistry.org It is particularly valuable for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms, and its high tolerance for various functional groups. wikipedia.org this compound can serve as the electrophilic partner, reacting with organozinc reagents to form a diverse array of substituted pyridine derivatives.

The catalytic cycle of the Negishi coupling begins with the oxidative addition of the organic halide (the C-Br bond of this compound) to the low-valent metal catalyst (e.g., Pd(0)), forming a Pd(II) complex. youtube.com This is followed by a transmetalation step, where the organic group from the organozinc reagent is transferred to the palladium center, displacing the halide. youtube.com The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. youtube.com

The Negishi coupling has proven effective for challenging substrates, including 2-pyridyl organometallics, which can be difficult to couple using other methods. researchgate.net The reaction's utility has been demonstrated in the total synthesis of complex natural products where selective C-C bond formation is critical. wikipedia.org The choice of catalyst and ligands, such as those based on N-heterocyclic carbenes (NHCs) or bulky phosphines, can significantly influence the reaction's efficiency, especially with less reactive aryl chlorides or bromides. organic-chemistry.org

Table 3: Components for Negishi Coupling of Vinyl Halides

| Component | Examples | Purpose |

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Pd-PEPPSI-IPent | Catalyzes the cross-coupling reaction. wikipedia.orgillinois.edu |

| Organozinc Reagent | R-Zn-X' (e.g., Phenylzinc chloride) | Acts as the carbon nucleophile source. wikipedia.orgorganic-chemistry.org |

| Organic Halide | Alkenyl, Aryl, Allyl Bromides/Iodides | Serves as the carbon electrophile. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalyst. |

Reductive cross-coupling reactions represent an alternative strategy for C-C bond formation that circumvents the need for pre-formed, often sensitive, organometallic nucleophiles. nih.gov Instead, these reactions couple two different electrophiles in the presence of a metal catalyst and a stoichiometric reductant. nih.gov

One such method is the formate-mediated cross-electrophile reductive coupling. In this approach, bromopyridines can be coupled with other organic halides, such as aryl iodides, using a terminal reductant like formate. nih.govnih.gov Catalytic systems based on either homogeneous rhodium or heterogeneous palladium have been shown to facilitate this transformation, producing biaryl products with good chemoselectivity. nih.gov The proposed mechanism involves the formation of metal-hydride species from the formate, which then participate in the catalytic cycle to couple the two electrophiles. nih.gov

Another approach is the rhodium-catalyzed reductive coupling of 2-vinyl pyridines with imines, which proceeds via a C-C bond-forming hydrogenation. nih.gov This reaction results in the addition of the imine carbon to the branched position of the vinyl group. nih.gov While this specific example uses a vinyl pyridine rather than a bromovinyl pyridine, it highlights a reactivity pattern where the pyridine's vinyl group engages in reductive C-C bond formation under hydrogenation conditions. nih.gov Similarly, nickel-catalyzed reductive couplings of 2-halopyridines, using zinc as a reductant, have been developed for synthesizing 2,2′-bipyridines without the need for external ligands. acs.orgacs.org

Table 4: Systems for Reductive Coupling of Bromopyridines

| Reaction Type | Catalyst | Reductant | Coupling Partners |

| Cross-Electrophile Coupling | Rhodium or Palladium complexes | Formate | Bromopyridines and Aryl Iodides nih.govnih.gov |

| Homocoupling | NiCl₂ | Zinc powder | 2-Halopyridines acs.org |

| Hydrogenative Coupling | Cationic Rhodium complexes | H₂ | 2-Vinylpyridines and Imines nih.gov |

Beyond traditional cross-coupling at the carbon-halogen bond, arylation reactions can also be achieved through direct C-H activation. This strategy offers a more atom-economical approach by forming C-C bonds directly from C-H bonds, avoiding the pre-functionalization required for halides or organometallics. nih.gov

For pyridine derivatives, palladium-catalyzed intramolecular C-H arylation has been demonstrated as a viable method for synthesizing fused nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-archives.org In a typical reaction, a pyridine derivative bearing an N-aryl group with a bromine substituent can undergo cyclization. The palladium catalyst activates a C-H bond on the pyridine ring, often adjacent to the nitrogen or another activating group, and couples it with the aryl bromide moiety within the same molecule. The choice of phosphine (B1218219) ligand, such as triphenylphosphine (PPh₃) or CyJohnPhos, is crucial for achieving high yields in these transformations. beilstein-journals.org

The regioselectivity of C-H arylation on the pyridine ring is governed by electronic and steric factors. nih.gov Electron-withdrawing groups on the pyridine ring can direct arylation to specific positions by increasing the acidity of the corresponding C-H bond. nih.gov Generally, C-H bonds at the C-3 and C-4 positions are more susceptible to arylation, as palladation at the C-2 or C-6 positions can be disfavored due to electronic repulsion from the nitrogen lone pair. nih.gov

Cycloaddition Reactions Involving the Bromovinyl Moiety

The bromovinyl moiety of this compound contains a reactive π-system, making it a potential participant in various cycloaddition reactions. wikipedia.orgacs.org Cycloadditions are powerful, concerted reactions that form cyclic products in a stereospecific manner and are highly valuable for constructing ring systems. libretexts.org

The vinyl group can act as the 2π-electron component (the "enophile" or "dienophile") in several types of cycloadditions. libretexts.org For example, in a Diels-Alder reaction, it could potentially react with a 1,3-diene to form a six-membered ring. In a [2+2] cycloaddition, often promoted photochemically, it could react with another alkene to form a strained four-membered cyclobutane (B1203170) ring. libretexts.org Furthermore, in a 1,3-dipolar cycloaddition, the vinyl group can act as the "dipolarophile," reacting with a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) to generate five-membered heterocyclic rings. libretexts.org

The reactivity of the vinyl bromide in these reactions is influenced by the electronic properties of both the bromine atom and the 2-pyridyl group. The electron-withdrawing nature of the pyridine ring can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the alkene, which are critical for determining reactivity in concerted cycloadditions. libretexts.org While specific examples for this compound are not extensively detailed, the known reactivity of vinyl bromides and vinyl-substituted heteroaromatics suggests their capability to undergo such transformations. acs.orgacs.org For instance, palladium-catalyzed reactions of vinyl bromides can lead to tandem processes involving C-N bond formation followed by Michael addition, which, while not a formal cycloaddition, demonstrates the versatile reactivity of the vinyl bromide unit. organic-chemistry.org Additionally, reactions of γ-(N-Arylamino)alkenes with vinyl bromides can proceed via palladium-catalyzed carboamination to form substituted pyrrolidines, showcasing the ability of the vinyl bromide to participate in cyclization cascades. nih.gov

[2+1] Cycloaddition for Cyclopropane (B1198618) Formation

The vinyl group of this compound is a potential substrate for [2+1] cycloaddition reactions to form cyclopropane rings. A prominent method for this transformation is the Simmons-Smith reaction, which typically employs a carbenoid species, often generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is thought to proceed through a concerted mechanism via a three-centered "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the double bond stereospecifically. nrochemistry.comyoutube.com

A potential side reaction could involve the interaction of the organozinc carbenoid with the pyridine nitrogen. However, the Simmons-Smith reaction is generally tolerant of basic functional groups. nrochemistry.com Modifications to the standard Simmons-Smith conditions, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), are known to increase the reactivity of the system and might be beneficial for less reactive alkenes. wikipedia.org

Table 1: Predicted Reactants and Products for the Simmons-Smith Reaction of this compound

| Reactant | Reagent | Predicted Product |

| This compound | CH₂I₂ / Zn(Cu) | 2-(1-Bromo-1-cyclopropyl)pyridine |

Note: This table is based on the expected outcome of the Simmons-Smith reaction and is not derived from specific experimental results for this substrate.

[4+2] Cycloaddition Reactions (e.g., Diels-Alder)

In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comyoutube.com The vinyl group in this compound allows it to act as a dienophile. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The pyridine ring, being electron-deficient, and the bromine atom both exert an electron-withdrawing effect on the double bond, which should enhance the dienophilic character of this compound.

Research on the Diels-Alder reactions of vinylazaarenes, such as 2-vinylpyridine (B74390), has shown that these compounds can act as effective dienophiles, particularly when activated by a Lewis acid. nih.gov The Lewis acid coordinates to the pyridine nitrogen, further increasing the electron-withdrawing nature of the pyridine ring and thus enhancing the reactivity of the vinyl group towards cycloaddition. nih.gov It is highly probable that this compound would exhibit similar or even enhanced reactivity in Lewis acid-promoted Diels-Alder reactions due to the additional electron-withdrawing effect of the bromine atom.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene, such as butadiene or cyclopentadiene, to yield a substituted cyclohexene (B86901) derivative. The regioselectivity of the reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Table 2: Predicted Reactants and Products for the Diels-Alder Reaction of this compound with Butadiene

| Diene | Dienophile | Predicted Product (Major Regioisomer) |

| 1,3-Butadiene | This compound | 4-(Pyridin-2-yl)-4-bromocyclohex-1-ene |

Note: The predicted product is based on the general mechanism of the Diels-Alder reaction and electronic considerations. Experimental verification would be required to confirm the regiochemical outcome.

Nucleophilic Substitution Reactions on the Pyridine Ring and Vinylic Bromine

This compound possesses two primary sites for nucleophilic attack: the pyridine ring and the vinylic carbon bearing the bromine atom.

Nucleophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring is inherently electron-deficient and is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. stackexchange.comquora.comyoutube.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comquora.com Since the vinyl group is at the C2 position, nucleophilic attack could potentially occur at the C4 or C6 positions of the pyridine ring, although this would be a less common reaction pathway compared to substitution of a leaving group at an activated position. Direct substitution of a hydrogen atom would require harsh conditions or the presence of a strong activating group.

Nucleophilic Vinylic Substitution: Nucleophilic substitution at a vinylic carbon is generally difficult. Vinyl halides, such as vinyl chloride, are typically unreactive towards SN1 and SN2 reactions. doubtnut.com The SN2 pathway is hindered by the steric bulk of the double bond and the increased electron density, which repels the incoming nucleophile. The SN1 pathway is unfavorable because the resulting vinylic cation is highly unstable. However, under certain conditions, such as with very strong bases, an elimination-addition mechanism can occur. quimicaorganica.org

A more plausible pathway for nucleophilic substitution on the vinylic bromine of this compound would be through a palladium-catalyzed process. For instance, palladium-catalyzed C-N coupling reactions can convert vinyl bromides into enamines, which can then undergo further reactions. organic-chemistry.org This type of transformation proceeds via a different mechanism than direct nucleophilic substitution and significantly expands the reactivity of vinyl bromides.

The competition between nucleophilic attack on the pyridine ring versus the vinylic position would depend on the reaction conditions and the nature of the nucleophile. Generally, direct nucleophilic substitution on the vinylic bromine is expected to be less favorable than reactions involving the pyridine ring or palladium-catalyzed cross-coupling at the C-Br bond.

Radical Chemistry and Single Electron Transfer (SET) Processes

The double bond and the carbon-bromine bond in this compound are potential sites for radical reactions. Radical additions to pyridines are a known class of reactions for functionalizing the heterocyclic ring. researchgate.net These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

Single Electron Transfer (SET) processes can also play a crucial role in initiating radical reactions. libretexts.org For example, photoredox catalysis can be used to generate pyridyl radicals from halopyridines. nih.gov In the case of this compound, an SET event could lead to the formation of a radical anion, which could then fragment to release a bromide ion and generate a vinylic radical. This vinylic radical could then participate in various radical cascade reactions.

Alternatively, a radical could add to the double bond of the vinyl group. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate. Addition of a radical to the terminal carbon of the vinyl group would generate a radical at the carbon adjacent to the pyridine ring and the bromine atom. The stability of this radical would be influenced by both the pyridine ring and the bromine atom.

The generation of pyridine N-oxy radicals from pyridine N-oxides via SET is another avenue for radical chemistry. nih.gov While this compound is not a pyridine N-oxide, this highlights the general susceptibility of pyridine derivatives to participate in SET processes.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, a reagent could potentially react with the pyridine ring, the double bond, or the C-Br bond. For example, a reaction designed to modify the pyridine ring via C-H functionalization would need to be selective over reactions at the vinyl group. rsc.org Conversely, a Simmons-Smith cyclopropanation would need to selectively target the double bond without reacting with the pyridine ring or the C-Br bond. rsc.org The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity. For instance, using a palladium catalyst would likely favor reactions at the C-Br bond (e.g., cross-coupling), while a Diels-Alder reaction would target the vinyl group.

Regioselectivity concerns the position at which a reaction occurs when there are multiple possible sites within a functional group. In the context of this compound, regioselectivity is particularly relevant in addition reactions to the vinyl group and substitution reactions on the pyridine ring. In a Diels-Alder reaction, the orientation of the diene and dienophile will determine the substitution pattern on the resulting cyclohexene ring. youtube.com For nucleophilic substitution on the pyridine ring, the inherent electronic properties of the ring direct incoming nucleophiles to the C2 and C4 positions. stackexchange.comquora.com Similarly, radical additions to the vinyl group will exhibit regioselectivity based on the stability of the intermediate radical.

The ability to control both chemo- and regioselectivity is paramount for the synthetic utility of this compound, allowing for the targeted synthesis of complex molecules.

Computational and Theoretical Studies on 2 1 Bromovinyl Pyridine

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the complex pathways of chemical reactions. For pyridine (B92270) derivatives, these computational methods are used to map potential energy surfaces, identify stable intermediates, and characterize the transition states that connect them.

Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. researchgate.netmdpi.com Studies on reactions involving pyridines, such as nucleophilic substitutions and cycloadditions, utilize DFT to calculate the activation energies (the energy barriers that must be overcome for a reaction to occur) and reaction enthalpies. researchgate.netmdpi.com For instance, in nucleophilic substitution reactions at a carbon center adjacent to a pyridine ring, calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate. researchgate.net

The process involves optimizing the geometries of reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov By tracing the reaction path, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes. For example, computational studies on the electrophilic aminoalkenylation of heteroaromatics have identified ambimodal transition states that lead to multiple products, a phenomenon explained through post-transition state bifurcation analysis. pku.edu.cn

Table 1: Application of Quantum Chemical Calculations in Pyridine Reaction Mechanisms

| Studied Aspect | Computational Method | Key Findings |

|---|---|---|

| Reaction Pathway | DFT (e.g., B3LYP) | Elucidation of stepwise vs. concerted mechanisms. researchgate.net |

| Transition State (TS) | DFT, MPW1K | Identification of TS geometry and calculation of activation energy barriers. researchgate.net |

| Intermediate Stability | CCSD(T), B3LYP | Determination of the relative energies of reaction intermediates. researchgate.net |

| Solvent Effects | PCM, SMD | Modeling the influence of solvent on reaction energetics and pathways. researchgate.netpku.edu.cn |

| Selectivity | DFT, MD Simulations | Prediction of regio- and stereoselectivity based on transition state energies. pku.edu.cn |

Spin Density Analysis in Pyridine-Based Radical Chemistry

In radical chemistry, understanding the distribution of the unpaired electron is crucial for predicting reactivity. Spin density analysis is a computational tool that maps the probability of finding the unpaired electron at different locations within a radical species. For radicals derived from pyridine compounds, this analysis reveals how the nitrogen heteroatom and substituents influence the electronic structure.

Calculations, often performed using DFT methods like B3LYP, can quantify the spin density on each atom of a pyridyl radical. researchgate.net The results typically show that the unpaired electron is not localized on a single atom but is delocalized over the π-system of the aromatic ring. researchgate.net In a pyridyl radical, significant spin density is often found on the nitrogen atom and the carbon atoms at the ortho and para positions relative to the radical center. researchgate.net This delocalization stabilizes the radical.

The introduction of a substituent, such as the 1-bromovinyl group in 2-(1-bromovinyl)pyridine, would further modulate this distribution. The vinyl group can participate in the delocalization, while the bromine atom's effect would depend on the balance between its inductive and resonance contributions. Such analyses are critical for understanding the mechanisms of radical-mediated reactions, including polymerization and fluorination. researchgate.net

Table 2: Calculated Spin Densities for a Model 2-Pyridyl Radical

| Atomic Position | Calculated Spin Density (a.u.) |

|---|---|

| N1 | 0.258 |

| C2 (Radical Center) | 0.895 |

| C3 | -0.141 |

| C4 | 0.299 |

| C5 | -0.098 |

| C6 | 0.211 |

Note: Data is illustrative and based on general findings for pyridyl radicals. researchgate.net Negative values indicate regions of negative spin polarization.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound governs its reactivity towards other chemical species. Computational methods provide a suite of tools to analyze this structure, including Frontier Molecular Orbital (FMO) theory and the generation of Molecular Electrostatic Potential (MEP) maps.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its capacity as an electrophile or electron acceptor. For pyridine derivatives, the electron-withdrawing nitrogen atom generally lowers the energy of the molecular orbitals compared to benzene. mdpi.com The HOMO is often a π-orbital distributed across the ring, while the LUMO is typically a π*-orbital with significant coefficients on the carbon atoms ortho and para to the nitrogen, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com MEP maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. In this compound, the region around the nitrogen lone pair would be expected to be strongly negative, indicating a site for protonation or electrophilic attack.

Table 3: Calculated Electronic Properties for a Model Substituted Pyridine

| Property | Description | Predicted Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap correlates with higher chemical reactivity. mdpi.com |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Calculated partial charges on individual atoms. | Predicts sites for electrostatic interactions. nih.gov |

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For this compound, the key conformational flexibility arises from rotation around the C-C single bond connecting the pyridine ring to the vinyl group.

Computational methods can be used to calculate the potential energy as a function of the dihedral angle defined by the N-C-C=C atoms. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states for rotation. The relative energies of the stable conformers determine their population at a given temperature.

For this compound, two primary planar conformers might be expected: a syn-periplanar conformation, where the vinyl group's bromine atom is oriented towards the pyridine nitrogen, and an anti-periplanar conformation, where it is oriented away. The relative stability of these conformers would be determined by a balance of steric hindrance and potential electrostatic interactions (e.g., repulsion between the nitrogen lone pair and the bromine atom). nih.gov Such analyses are crucial for understanding how molecular shape influences interactions with biological targets or catalysts. nih.gov

Table 4: Conformational Preferences in 2-Substituted Pyridines

| Conformer | Dihedral Angle (N–C–C–X) | Relative Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| Syn-periplanar | ~0° | Higher | Potential steric/electrostatic repulsion. |

| Anti-periplanar | ~180° | Lower (more stable) | Minimized steric/electrostatic repulsion. |

Note: The relative energies are illustrative and depend on the specific nature of the substituent 'X'.

Synthetic Utility of 2 1 Bromovinyl Pyridine in Complex Molecular Architectures

Construction of Annulated Pyridine (B92270) Systems

Annulated pyridine systems, where a pyridine ring is fused to another ring system, are prevalent scaffolds in pharmaceuticals, natural products, and materials science. The reactivity of the vinyl bromide in 2-(1-Bromovinyl)pyridine makes it a suitable precursor for various cyclization and annulation strategies, especially those mediated by transition metals like palladium.

Pyridosteroid Synthesis

Pyridosteroids, hybrid molecules that combine a steroid nucleus with a pyridine ring, have attracted interest for their potential biological activities. The construction of a pyridine ring onto a steroid backbone can be achieved through multi-component reactions. For instance, palladium-catalyzed multi-component reactions involving a β-halovinyl aldehyde, an alkyne, and an amine source are effective for creating fused pyridine rings. nih.gov

While direct use of this compound to annulate a steroid has not been extensively documented, its structure is analogous to the vinyl halide precursors used in these syntheses. A plausible synthetic strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between this compound and a suitably functionalized steroid derivative. Subsequent intramolecular cyclization would then form the fused pyridosteroid architecture. This approach leverages the well-established reactivity of vinyl bromides in forming new C-C bonds, which are crucial for the annulation process.

Table 1: Representative Palladium-Catalyzed Pyridine Annulation

| Reactants | Catalyst | Conditions | Product Type |

|---|

Benzonih.govrsc.orgimidazo[1,2-a]pyridine and Related Fused Heterocycles

The benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyridine and related benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidine scaffolds are core components of many biologically active compounds. rsc.orgrsc.org The synthesis of these complex fused systems often relies on palladium-catalyzed cross-coupling reactions to construct the key bonds. nih.gov For example, functionalized benzo nih.govsemanticscholar.orgimidazo[1,2-c]pyrimidines and benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrazines have been synthesized using an aza-Graebe-Ullman reaction followed by palladium-catalyzed cross-coupling. nih.gov

Given its reactive vinyl bromide group, this compound is an ideal candidate for incorporation into such synthetic schemes. It can serve as a key building block in palladium-catalyzed cascade reactions where an initial intermolecular coupling is followed by an intramolecular C-H activation or cyclization to yield the final annulated product. mdpi.com The pyridine nitrogen can facilitate these reactions by acting as a directing group, enhancing the efficiency and regioselectivity of the C-H functionalization steps.

Table 2: Synthetic Approaches to Benzo-fused Imidazopyridines/pyrimidines

| Method | Key Precursors | Catalyst/Conditions | Reference |

|---|---|---|---|

| Aza-Graebe-Ullman / Cross-Coupling | Aromatic amines, halo-heterocycles | Palladium catalyst | nih.gov |

| Multicomponent Reaction | Benzaldehyde, ethyl acetoacetate, 2-aminobenzimidazole | Brønsted acidic ionic liquid, solvent-free | nih.gov |

Pyrazolo[1,5-a]pyridines Synthesis

Pyrazolo[1,5-a]pyridines are another class of nitrogen-fused heterocycles with significant pharmacological importance. nih.gov Established synthetic routes to this scaffold typically involve the [3+2] cycloaddition of N-aminopyridines with unsaturated compounds or the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.govorganic-chemistry.org

A synthetic route utilizing this compound would likely involve its transformation into a more elaborate intermediate. For example, a Sonogashira coupling of this compound with a terminal alkyne could furnish an enyne. This intermediate could then undergo a cyclization reaction with a hydrazine source to construct the fused pyrazole ring. Alternatively, the vinyl bromide could be converted to an amino group or other functionality that could participate in an intramolecular cyclization to form the target pyrazolo[1,5-a]pyridine system.

Precursor for Advanced Heterocyclic Scaffolds

The dual reactivity of this compound makes it a versatile precursor for a wide array of advanced heterocyclic scaffolds beyond those mentioned above. The vinyl bromide moiety is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. nih.govnih.gov These reactions are cornerstones of modern organic synthesis, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

Through Suzuki-Miyaura coupling, an aryl or heteroaryl group can be readily introduced at the 1-position of the vinyl group. nih.govresearchgate.net This strategy allows for the synthesis of complex biaryl and heteroaryl-substituted pyridines, which are common motifs in medicinal chemistry. The resulting substituted vinylpyridine can then undergo further transformations, such as cyclization or functional group manipulation, to generate more complex heterocyclic systems. The pyridine ring itself can be functionalized or used as a directing group to control the regioselectivity of subsequent reactions.

Role in the Synthesis of Ligands for Metal Complexes

The pyridine moiety is a classic and highly effective ligand in coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can readily coordinate to a wide range of transition metals. Vinylpyridine derivatives, including this compound, can thus serve as ligands to form stable metal complexes.

For instance, 2-vinylpyridine (B74390) is known to form cycloplatinated(II) complexes that exhibit interesting photophysical properties. nih.gov By analogy, this compound can be expected to coordinate with platinum(II) and other metal centers through its pyridine nitrogen. The vinyl bromide group offers an additional site for reactivity. It could remain as a pendant functional group on the ligand, allowing for post-complexation modification, or it could potentially participate in oxidative addition to a low-valent metal center, leading to novel organometallic structures. Furthermore, polymers derived from vinylpyridine, such as poly(vinylpyridine), act as multidentate macromolecular ligands capable of binding multiple metal ions like copper(II), gold(I), and zinc(II). researchgate.netacs.org

Table 3: Examples of Vinylpyridine-Based Metal Complexes

| Ligand | Metal Center | Complex Type | Application/Property | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine (Vpy) | Platinum(II) | Cycloplatinated(II) complex, [PtMe(Vpy)(PR₃)] | Luminescence | nih.gov |

| Poly(4-vinylpyridine) (P4VP) | Gold(I), Zinc(II) | Metal-containing polymer | Luminescence | researchgate.net |

Building Block for Oligomers and Polymeric Structures

Vinyl monomers are the fundamental building blocks for a vast array of polymers. Poly(vinylpyridine) (PVP) is a well-known functional polymer with applications ranging from surface modification and catalysis to the development of antibacterial surfaces. mdpi.com It is typically synthesized through the free-radical or anionic polymerization of 2-vinylpyridine or 4-vinylpyridine. google.comacs.org

Diversification of Pyrimidine Cores via Deconstruction-Reconstruction Strategies

A powerful strategy for the diversification of pyrimidine cores into other complex molecular architectures involves a deconstruction-reconstruction approach. This method hinges on the ring opening of the pyrimidine scaffold to form a versatile three-carbon building block, which can then be cyclized with various partners to generate a range of new heterocyclic systems, including substituted pyridines. This approach offers a unique pathway for skeletal editing and the generation of novel analogs from readily available pyrimidine-containing compounds.

The process is initiated by the activation of the pyrimidine ring, typically through N-arylation, to form a pyrimidinium salt. This activation facilitates the nucleophilic cleavage of the pyrimidine ring, leading to the formation of a key intermediate: a vinamidinium salt. These vinamidinium salts serve as electrophilic three-carbon synthons, analogous to 1,3-dicarbonyl compounds, and are pivotal for the subsequent reconstruction phase.

The reconstruction of a pyridine ring from these vinamidinium salt intermediates is achieved through their reaction with ketone-derived enolates. The enolate acts as a carbon nucleophile, attacking the vinamidinium salt. Subsequent cyclization and aromatization, often promoted by treatment with an ammonium salt such as ammonium acetate, afford the desired substituted pyridine. This method allows for the incorporation of a wide variety of substituents onto the newly formed pyridine ring, depending on the structure of the starting pyrimidine and the ketone used in the reconstruction step.

While the direct synthesis of this compound through this deconstruction-reconstruction sequence has not been explicitly detailed, the methodology provides a clear and versatile pathway to precursors such as 2-bromopyridines. For instance, the use of a bromo-substituted pyrimidine in the initial deconstruction step, or the incorporation of a bromine atom during the process, could foreseeably lead to the formation of a bromopyridine derivative.

Once a 2-bromopyridine scaffold is obtained, it can be readily converted to this compound through established palladium-catalyzed cross-coupling reactions. This two-step sequence, combining the deconstruction-reconstruction of pyrimidines with subsequent vinylation, highlights the synthetic utility of this strategy for accessing complex pyridine derivatives like this compound, which can then serve as a valuable building block for the synthesis of more intricate molecular architectures.

Table 1: Examples of Pyridine Synthesis via Pyrimidine Deconstruction-Reconstruction

| Starting Pyrimidine | Ketone/Enolate Source | Reagents and Conditions | Resulting Pyridine |

| N-Arylpyrimidinium Salt | Acetyltrimethylsilane | 1. LiHMDS, THF2. NH₄OAc, AcOH, 95 °C | 2-Substituted Pyridine |

| Substituted Pyrimidine | Methyl Ketones | 1. Tf₂O, Aniline, Collidine2. Pyrrolidine, EtOH3. Ketone, Base4. NH₄OAc | 2,5-Disubstituted Pyridine |

| 5-Bromopyrimidine | Various Ketones | 1. Activation2. Ring Opening3. Cyclization with Ketone Enolate | 5-Bromo-substituted Pyridine |

Detailed Research Findings:

The deconstruction-reconstruction strategy offers a robust method for transforming the pyrimidine core. The initial activation with reagents like triflic anhydride (Tf₂O) and an aniline derivative in the presence of a base such as collidine at low temperatures is a critical step for the formation of the N-arylpyrimidinium salt. Subsequent treatment with a nucleophile, for instance, pyrrolidine in ethanol, effectively cleaves the C2-N1 and C2-N3 bonds of the pyrimidine ring to generate the vinamidinium salt intermediate.

The scope of the reconstruction step is broad, with various methyl ketones and other enolizable carbonyl compounds serving as effective partners in the annulation reaction to form the pyridine ring. The use of a lithium enolate of acetyltrimethylsilane followed by treatment with ammonium acetate and acetic acid at elevated temperatures has been shown to be an effective protocol for this transformation. A notable feature of this particular reaction is the in-situ cleavage of the C-Si bond after the formation of the pyridine ring.

For the synthesis of a precursor to this compound, a pyrimidine bearing a bromine substituent could be employed as the starting material. The deconstruction of this bromo-pyrimidine would yield a bromo-substituted vinamidinium salt. Subsequent reaction with a suitable ketone enolate would then lead to the formation of a bromopyridine. This bromopyridine can then be subjected to palladium-catalyzed vinylation reactions, such as the Suzuki, Stille, or Heck coupling, to introduce the 1-bromovinyl group at the 2-position. For example, a Suzuki coupling with a vinylboronate ester or a Stille coupling with a vinylstannane in the presence of a palladium catalyst and a suitable base would furnish the desired this compound.

This strategic combination of deconstruction-reconstruction and cross-coupling methodologies provides a flexible and powerful platform for accessing highly functionalized and complex pyridine derivatives from simple pyrimidine precursors, thereby expanding the toolbox for the synthesis of novel molecular architectures.

Advanced Analytical Techniques for Characterization of 2 1 Bromovinyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(1-Bromovinyl)pyridine, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the vinyl protons and the aromatic protons of the pyridine (B92270) ring. The chemical shifts of the vinyl protons are particularly informative. Due to the presence of the electronegative bromine atom, the geminal protons on the vinyl group are anticipated to be diastereotopic and will likely appear as two distinct signals, each a doublet, due to geminal coupling. The proximity of the vinyl group to the nitrogen atom in the pyridine ring will also influence the chemical shifts of the aromatic protons, causing them to appear at characteristic downfield positions. chemicalbook.comchemicalbook.com For comparison, in the spectrum of the parent 2-vinylpyridine (B74390), the vinyl protons typically appear as a complex multiplet due to cis, trans, and geminal couplings. chemicalbook.com The introduction of the bromine atom in this compound simplifies this pattern for the remaining vinyl proton while shifting its resonance.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will show characteristic chemical shifts, with the carbon atom attached to the nitrogen (C2) appearing at a significantly downfield position. chemicalbook.comrsc.org The vinylic carbons are also readily identifiable. The carbon atom bearing the bromine atom is expected to be shifted upfield compared to the corresponding carbon in 2-vinylpyridine due to the heavy atom effect of bromine.

To definitively assign the stereochemistry of derivatives of this compound, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) spectroscopy can be utilized. chemicalbook.com NOESY experiments can establish through-space proximity between protons, which is crucial for determining the relative stereochemistry of substituents on the vinyl group or for elucidating the preferred conformation of the molecule. ekb.eg

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Vinyl H (geminal to Br) | 6.0 - 6.5 | d |

| Vinyl H (cis to Py) | 5.5 - 6.0 | d |

| Pyridine H3 | 7.2 - 7.4 | ddd |

| Pyridine H4 | 7.6 - 7.8 | td |

| Pyridine H5 | 7.1 - 7.3 | ddd |

| Pyridine H6 | 8.5 - 8.7 | ddd |

| Note: This is a predictive table based on analogous compounds. Actual values may vary. |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=C-Br | 110 - 120 |

| C=C-Py | 135 - 145 |

| Pyridine C2 | 150 - 155 |

| Pyridine C3 | 120 - 125 |

| Pyridine C4 | 135 - 140 |

| Pyridine C5 | 120 - 125 |

| Pyridine C6 | 148 - 152 |

| Note: This is a predictive table based on analogous compounds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. massbank.eu For this compound, electron ionization mass spectrometry (EI-MS) would be a common method for analysis.

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. A key feature will be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. libretexts.org

The fragmentation of this compound under EI conditions would likely involve several key pathways. One of the most probable fragmentation steps is the loss of a bromine radical (•Br) to form a stable vinylpyridinium cation. Another significant fragmentation pathway could be the cleavage of the C-C bond between the pyridine ring and the vinyl group, leading to the formation of a pyridyl cation and a bromo-vinyl radical. The fragmentation pattern of the parent 2-vinylpyridine shows a prominent molecular ion and loss of a hydrogen atom, followed by the loss of acetylene. massbank.eu The presence of the bromine atom in this compound will significantly alter this fragmentation, with the C-Br bond cleavage being a dominant process.

Expected Fragmentation Ions for this compound in EI-MS

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 183 | 185 | Molecular Ion |

| [M-Br]⁺ | 104 | 104 | Loss of Bromine radical |

| [C₅H₄N]⁺ | 78 | 78 | Pyridyl cation |

| Note: This is a predictive table based on fragmentation principles. Actual relative intensities may vary. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

As of the current literature survey, there is no publicly available crystal structure for this compound. However, the crystal structures of related compounds, such as various brominated pyridines, have been determined. Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal the planarity of the pyridine ring and the vinyl group, the precise bond lengths of the C=C double bond and the C-Br bond, and the torsion angle between the pyridine ring and the vinyl substituent.

Furthermore, the analysis of the crystal packing would provide insights into the nature and geometry of intermolecular interactions, such as halogen bonding (Br•••N interactions) or π-π stacking between pyridine rings, which can influence the compound's physical properties.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 2-(1-Bromovinyl)pyridine and its derivatives. This includes the use of earth-abundant metal catalysts, greener reaction media, and energy-efficient processes to minimize the environmental impact of synthetic procedures. nih.govnih.gov

Exploration of Bioorthogonal Reactions Involving Bromovinyl Pyridines

The reactivity of the vinyl bromide moiety could be harnessed in bioorthogonal chemistry. researchgate.net These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov Developing bioorthogonal reactions involving this compound could enable the specific labeling and tracking of biomolecules in living cells, providing powerful tools for chemical biology research.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. Integrating the synthesis and functionalization of this compound into automated flow chemistry platforms could enable the rapid and efficient production of libraries of derivatives for high-throughput screening in drug discovery and materials science.

Harnessing Photoredox Catalysis for Functionalization

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.net Applying photoredox catalysis to the functionalization of this compound could open up new avenues for its transformation, allowing for reactions that are not possible with traditional thermal methods and often proceeding under milder conditions. nih.gov

Multi-Omic Approaches to Understand Reactivity in Complex Systems

To better understand the potential biological activity and metabolic fate of derivatives of this compound, multi-omic approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, could be employed. nih.govuva.es These studies can provide valuable insights into how these compounds interact with biological systems at a molecular level, guiding the design of new therapeutic agents or agrochemicals.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for 2-(1-Bromovinyl)pyridine, and how do reaction conditions influence yield? A: A widely used method involves bromination of vinylpyridine derivatives under controlled conditions. For example, bromination of 2-vinylpyridine using N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF) at 0–5°C can yield this compound. Reaction temperature and stoichiometry are critical: excess NBS may lead to di-brominated byproducts, while elevated temperatures promote decomposition .

Advanced Catalytic Coupling Methods

Q: How can transition-metal catalysts improve the efficiency of synthesizing this compound derivatives? A: Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-bromopyridine with vinyl halides) offers a pathway to introduce the bromovinyl group. Optimizing ligand systems (e.g., bidentate phosphine ligands) and reaction solvents (e.g., DMF) enhances selectivity and reduces side reactions like homo-coupling .

Basic Structural Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying vinyl and pyridine proton environments. Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight and bromine isotope patterns. For example, the vinyl proton typically appears as a doublet of doublets in ¹H NMR (δ 6.5–7.2 ppm) .

Advanced Characterization Challenges

Q: How can researchers address ambiguities in structural elucidation when crystallographic data is unavailable? A: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data. Coupled with High-Resolution Mass Spectrometry (HRMS), this approach resolves uncertainties in regiochemistry or isomerism .

Safety and Handling Basics

Q: What are the primary safety protocols for handling this compound in the laboratory? A: Use fume hoods for all procedures to avoid inhalation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Immediate decontamination with water is required for skin contact, and contaminated clothing must be removed promptly .

Advanced Safety Considerations

Q: How should air-sensitive reactions involving this compound be managed? A: Employ Schlenk lines or gloveboxes under inert atmospheres (N₂ or Ar) to prevent moisture-induced decomposition. Monitor reaction progress via inline FTIR or GC-MS to minimize exposure during sampling .

Applications in Medicinal Chemistry

Q: How is this compound utilized in designing enzyme inhibitors? A: The bromovinyl group serves as a reactive handle for Suzuki-Miyaura cross-coupling with boronic acids, enabling modular synthesis of pyridine-based inhibitors. For example, coupling with arylboronic acids generates biaryl derivatives for targeting kinase active sites .

Applications in Materials Science

Q: What role does this compound play in polymer functionalization? A: The bromine atom facilitates atom-transfer radical polymerization (ATRP) initiator design, enabling controlled synthesis of pyridine-containing copolymers. These materials exhibit tunable electronic properties for optoelectronic devices .

Resolving Data Contradictions

Q: How can discrepancies in reported synthesis yields be systematically addressed? A: Compare solvent polarity, catalyst loading, and temperature profiles across studies. For instance, higher yields in THF vs. DCM may reflect improved bromine activation. Replicate key experiments with controlled variables to identify optimal conditions .

Mechanistic Studies

Q: What experimental approaches elucidate the reaction mechanism of bromovinyl group formation? A: Isotopic labeling (e.g., deuterated vinylpyridine) combined with kinetic studies tracks bromine incorporation. Electrospray Ionization Mass Spectrometry (ESI-MS) can detect intermediates like bromonium ions .

Computational Modeling

Q: How can computational tools predict the reactivity of this compound in cross-coupling reactions? A: Molecular docking and frontier orbital analysis (HOMO/LUMO) identify reactive sites. For example, the C-Br bond’s low LUMO energy predicts susceptibility to nucleophilic attack in Pd-catalyzed couplings .

Experimental Design

Q: How should researchers design experiments based on conflicting literature data? A: Conduct a systematic review using databases like SciFinder to identify consensus protocols. Prioritize studies with rigorous analytical validation (e.g., NMR purity >95%) and replicate methods with incremental adjustments .

Purification Challenges

Q: What strategies improve the purification of this compound from brominated byproducts? A: Use silica gel chromatography with gradient elution (hexane to ethyl acetate). For persistent impurities, recrystallization from ethanol/water mixtures enhances purity. Monitor fractions via TLC with UV visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.